5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Description
5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a useful research compound. Its molecular formula is C14H9Cl2F3N2S2 and its molecular weight is 397.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Piezo1 cation channel . Piezo1 is a mechanosensitive channel that mediates Ca2+ influx on mechanical activation and has been linked to a role in blood vessel development .
Mode of Action
The compound acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the Piezo1 open channel, leading to an increase in calcium influx .
Biochemical Pathways
Upon activation of the Piezo1 channel, there is an increase in intracellular calcium levels . This can trigger a variety of downstream effects, depending on the specific cell type and physiological context. For example, in red blood cells, activation of Piezo1 by the compound was followed by downstream activation of the KCa3.1 Gardos channel, leading to potassium and water efflux and resulting in cell shrinkage .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The activation of the Piezo1 channel by this compound can have various cellular effects, depending on the cell type and physiological context. In red blood cells, for example, it leads to cell shrinkage .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2S2/c1-21-13-8(12(20-21)14(17,18)19)5-7(23-13)6-22-11-9(15)3-2-4-10(11)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCBIYCYCFSBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CSC3=C(C=CC=C3Cl)Cl)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.